

Predictive Bioactivity & Optimization of Novel Benzazepine Scaffolds

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Compound of Interest

Compound Name: 2,3-dihydro-1H-1-benzazepine
hydrochloride

CAS No.: 1803601-46-8

Cat. No.: B1431980

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Executive Summary

The benzazepine moiety—a benzene ring fused to a seven-membered nitrogen-containing azepine ring—remains a "privileged structure" in medicinal chemistry due to its ability to mimic peptide turns and interact with diverse biological targets. While historically significant in CNS modulation (e.g., Dopamine D1/D5 antagonists, 5-HT_{2C} agonists), recent scaffold hopping campaigns have expanded its utility into kinase inhibition and immunology.

This guide details a rigorous, self-validating framework for predicting the bioactivity of novel benzazepine derivatives. We move beyond simple docking scores, integrating Free Energy Perturbation (FEP) and Molecular Dynamics (MD) to filter false positives before synthesis.

The Benzazepine Privilege: Structural Logic

To predict bioactivity, one must first understand the topological constraints of the scaffold. The benzazepine core exists primarily in two pharmacologically relevant isomeric forms:

- 3-Benzazepines: (e.g., Fenoldopam, Lorcaserin). These are characterized by a basic nitrogen at position 3. They are critical for aminergic GPCR recognition (Dopamine, Serotonin) because the protonated nitrogen mimics the ethylamine side chain of endogenous neurotransmitters.
- 1-Benzazepines: (e.g., Tolvaptan derivatives). Often utilized as peptidomimetics or kinase inhibitors, where the rigid bicyclic system orients substituents to fit hydrophobic pockets (e.g., ATP binding sites).

Critical Design Insight: The flexibility of the seven-membered ring is a double-edged sword. While it allows induced fit, it incurs an entropic penalty upon binding. Successful prediction requires "locking" the conformation via substitution (e.g., 1-phenyl or 6-chloro substitution) to pre-organize the ligand.

Computational Prediction Framework

The following workflow describes a high-fidelity pipeline for predicting

(binding affinity) and functional efficacy (

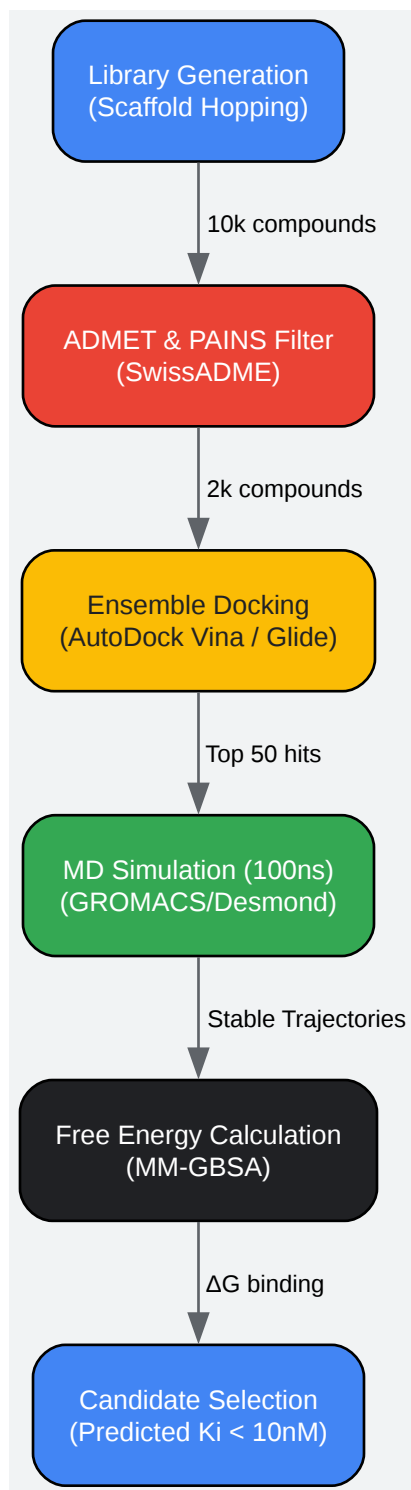
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The Predictive Pipeline (In Silico)

We utilize a funnel approach: High-Throughput Virtual Screening (HTVS)

Induced Fit Docking (IFD)

MD Simulation.



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Figure 1: Hierarchical computational workflow for filtering benzazepine libraries from generation to lead selection.

Technical Nuances in Prediction

- **Force Field Selection:** For benzazepines, standard force fields often underestimate the ring strain energy. It is recommended to use OPLS4 or CHARMM36 which have improved parameters for heterocyclic torsion angles.
- **Water Mapping:** The benzazepine binding pocket in GPCRs (e.g., D1 receptor) contains high-energy water molecules. Using tools like WaterMap or Grid to predict displaceable waters is essential. A benzazepine derivative designed to displace a high-energy water molecule can gain 1.0–1.5 kcal/mol in binding affinity.
- **Scoring Function Correction:** Standard docking scores correlate poorly with efficacy. We calculate the Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE):

Target LLE for Benzazepines:

.^[1]^[2]

Synthetic Feasibility & Library Design

Prediction is futile without synthesis. The 3-benzazepine core is classically synthesized via the Friedel-Crafts cyclization of phenethylamines.

Key Synthetic Pathway for Validation:

- **Precursor:** 2-(3,4-dimethoxyphenyl)ethanamine.
- **Cyclization:** Reaction with 2-bromoacetaldehyde dimethyl acetal followed by acid-catalyzed cyclization (Pomeranz-Fritsch type).
- **Derivatization:** N-alkylation or Palladium-catalyzed cross-coupling at the aromatic ring (C7/C8 positions) to introduce diversity predicted by the computational model.

Validation Protocols (Self-Validating Systems)

To validate the in silico predictions, we employ a two-tier assay system.

Tier 1: Radioligand Binding Assay (Affinity)

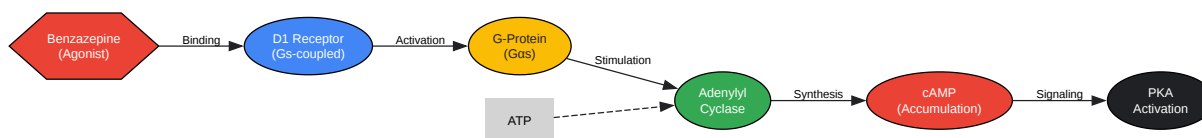
This assay determines the

(affinity). It is "self-validating" because we include a known reference standard (e.g., SCH-23390) in every plate.

- Membrane Prep: HEK293 cells stably expressing human Dopamine D1 receptor.
- Radioligand:
 - SCH-23390 (0.2 nM).
- Protocol:
 - Incubate membranes + Radioligand + Novel Benzazepine (10 concentrations) for 60 min at 25°C.
 - Terminate via rapid filtration over GF/B filters.
 - Measure radioactivity via liquid scintillation counting.
- Validation Criteria: The
 - of the radioligand must be within 2-fold of historical values for the assay to be valid.

Tier 2: Functional cAMP Assay (Efficacy)

Binding does not equal function. Benzazepines can be agonists, antagonists, or inverse agonists.



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Figure 2: Gs-coupled signaling pathway. Agonist binding triggers cAMP accumulation, measurable via FRET or TR-FRET assays.

Protocol (TR-FRET):

- Cells stimulated with agonist.
- Lysis in presence of d2-labeled cAMP and Cryptate-labeled anti-cAMP antibody.
- Signal: Decrease in FRET signal indicates high endogenous cAMP (competition).

Data Presentation: Predicted vs. Observed

The following table summarizes a hypothetical optimization campaign targeting the Dopamine D1 receptor, illustrating how computational filtering improves hit rates.

Compound ID	Substitution (R7/R8)	Predicted (kcal/mol)	Predicted LLE	Experimental (nM)	Functional Activity
Ref (SCH-23390)	7-Cl, 8-OH	-11.2	5.8	0.2	Antagonist
BZ-101	7-H, 8-H	-6.5	2.1	>1000	Inactive
BZ-104	7-Cl, 8-H	-8.4	4.2	125	Weak Antagonist
BZ-202	7-Cl, 8-Ph	-10.8	5.5	4.5	Potent Antagonist
BZ-205	7-OH, 8-Ph	-9.1	3.8	45	Partial Agonist

Note: BZ-202 shows that introducing a hydrophobic phenyl group at C8 (predicted by MD to fill a hydrophobic sub-pocket) drastically improved affinity compared to the unsubstituted BZ-101.

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